![molecular formula C12H23NO4 B1343342 Tert-butyl 4-(hydroxymethyl)-4-methoxypiperidine-1-carboxylate CAS No. 239073-94-0](/img/structure/B1343342.png)
Tert-butyl 4-(hydroxymethyl)-4-methoxypiperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(hydroxymethyl)-4-methoxypiperidine-1-carboxylate is a chemical compound that serves as an important intermediate in the synthesis of various biologically active compounds. It is characterized by the presence of a piperidine ring, a common structural motif in many pharmaceuticals, and functional groups such as tert-butyl, hydroxymethyl, and methoxy that can be further modified to create a diverse array of molecules .
Synthesis Analysis
The synthesis of tert-butyl 4-(hydroxymethyl)-4-methoxypiperidine-1-carboxylate and its derivatives can be achieved through multi-step synthetic routes. For instance, tert-butyl 4-hydroxypiperidine-1-carboxylate can be used as a starting material for further functionalization . The synthesis process often involves reactions such as acylation, sulfonation, substitution, and protection of functional groups to achieve the desired intermediate . The overall yields of these synthetic processes can vary, with some methods achieving up to 80.2% total yield .
Molecular Structure Analysis
The molecular structure of tert-butyl 4-(hydroxymethyl)-4-methoxypiperidine-1-carboxylate derivatives has been studied using techniques such as X-ray crystallography and molecular mechanics calculations. These studies reveal that the preferred conformation of the piperidine ring can be influenced by the steric interactions of the substituents. For example, the N-O bond in N-tert-butoxy derivatives is found to eclipse a C-methyl bond of the tert-butyl group, which is a unique conformational characteristic .
Chemical Reactions Analysis
The tert-butyl 4-(hydroxymethyl)-4-methoxypiperidine-1-carboxylate and its derivatives undergo various chemical reactions that are essential for the synthesis of target molecules. These reactions include nucleophilic substitution, oxidation, halogenation, elimination, and reduction reactions. The choice of reagents and conditions for these reactions is critical for achieving high selectivity and yield .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl 4-(hydroxymethyl)-4-methoxypiperidine-1-carboxylate derivatives are influenced by their molecular structure. The presence of bulky substituents can hinder close molecular interactions, affecting properties such as solubility and melting point. Spectroscopic methods like NMR and IR are used to investigate these properties and to confirm the structure of synthesized compounds. For example, the interaction of axial hydroxyl groups with axial methyl groups can cause a downfield shift in the NMR signal, and IR spectra can indicate the presence of intramolecular hydrogen bonds .
Scientific Research Applications
Synthesis and Characterization
- Tert-butyl 4-(hydroxymethyl)-4-methoxypiperidine-1-carboxylate and similar derivatives are essential in the synthesis of various compounds. For instance, Boev et al. (2015) described the synthesis of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates, highlighting the use of tert-butyl 4-oxopiperidine-1-carboxylate derivatives in stereoselective syntheses (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).
- The synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, an important intermediate in developing novel protein tyrosine kinase inhibitors, also illustrates the utility of related compounds in pharmaceutical research (Chen Xin-zhi, 2011).
Intermediate in Medicinal Chemistry
- Qin et al. (2014) synthesized tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, a key intermediate in producing Biotin, demonstrating the role of similar compounds in biosynthesis of essential vitamins (Qin, Tang, Wang, Huang, Huang, & Wang, 2014).
- The research on tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate by Kong et al. (2016) highlights its role as an intermediate in synthesizing biologically active compounds like crizotinib (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).
Advancements in Synthesis Methods
- Laborde et al. (2008) discussed using di-tert-butyl dicarbonate for anchoring diverse carboxylic acids, showing the advancement in synthesis methods involving tert-butyl derivatives (Laborde, Bermejo, Boggián, & Mata, 2008).
Mechanism of Action
Target of Action
Tert-butyl 4-(hydroxymethyl)-4-methoxypiperidine-1-carboxylate, also known as 1-Boc-4-hydroxypiperidine , is a chemical compound used in various biochemical applicationsIt is often used in the synthesis of other compounds, suggesting its role as a building block in chemical reactions .
Mode of Action
It is known to be used in the synthesis of n-heterocyclic alkyl ethers via the mitsunobu reaction . This suggests that it may interact with its targets by donating or accepting functional groups, thereby facilitating the formation of new compounds.
Biochemical Pathways
Given its use in the synthesis of n-heterocyclic alkyl ethers , it may be involved in the biochemical pathways related to these ethers.
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 4-(hydroxymethyl)-4-methoxypiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-11(2,3)17-10(15)13-7-5-12(9-14,16-4)6-8-13/h14H,5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXVKHFKOZNEOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CO)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60634244 | |
Record name | tert-Butyl 4-(hydroxymethyl)-4-methoxypiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60634244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(hydroxymethyl)-4-methoxypiperidine-1-carboxylate | |
CAS RN |
239073-94-0 | |
Record name | tert-Butyl 4-(hydroxymethyl)-4-methoxypiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60634244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 4-(hydroxymethyl)-4-methoxypiperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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